molecular formula C11H9ClN2O B11887200 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine CAS No. 1346707-77-4

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine

Katalognummer: B11887200
CAS-Nummer: 1346707-77-4
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: WVCDHKCCVHDQCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine is a heterocyclic organic compound with the molecular formula C11H9ClN2O It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 4-position and a pyridin-2-ylmethoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 2-(pyridin-2-ylmethoxy)pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyridin-2-ylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(pyridin-2-ylmethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine
  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Comparison

Compared to similar compounds, 4-Chloro-2-(pyridin-2-ylmethoxy)pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the pyridin-2-ylmethoxy group at the 2-position of the pyridine ring imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1346707-77-4

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

4-chloro-2-(pyridin-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2

InChI-Schlüssel

WVCDHKCCVHDQCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)COC2=NC=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.